molecular formula C12H9NO B1586253 3-(Pyridin-4-yl)benzaldehyde CAS No. 208190-04-9

3-(Pyridin-4-yl)benzaldehyde

Cat. No. B1586253
Key on ui cas rn: 208190-04-9
M. Wt: 183.21 g/mol
InChI Key: ANVUAAJNQXEBNM-UHFFFAOYSA-N
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Patent
US09371285B2

Procedure details

Into a 250 mL round-bottom flask was placed a solution of 3-(pyridin-4-yl)benzaldehyde (10 g, 54.6 mmol, 1 equiv) in MeOH (200 mL), NaBH3CN (10.33 g, 164 mmol, 3 equiv) and CH3NH2.HCl (18.44 g, 273 mmol, 5 equiv). The mixture was stirred overnight at 60° C. The solvents were removed under reduced pressure. The residue was added to 100 mL of H2O and extracted with 5×200 mL of ethyl acetate. After removal of solvent, the crude product was purified by re-crystallization from ethyl acetate to give 5 g of N-methyl-(3-(pyridin-4-yl)phenyl)methylamine as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step Two
Quantity
18.44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=2)[CH:10]=O)=[CH:3][CH:2]=1.[BH3-][C:16]#[N:17].[Na+].CN.Cl>CO>[CH3:16][NH:17][CH2:10][C:9]1[CH:12]=[CH:13][CH:14]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
10.33 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
18.44 g
Type
reactant
Smiles
CN.Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round-bottom flask was placed
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to 100 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 5×200 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by re-crystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC1=CC(=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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